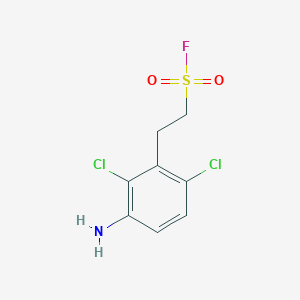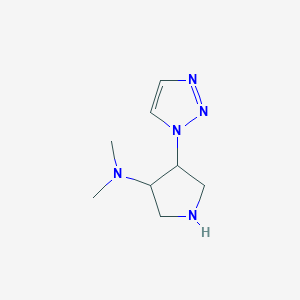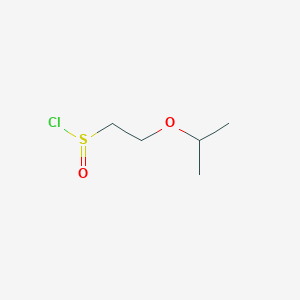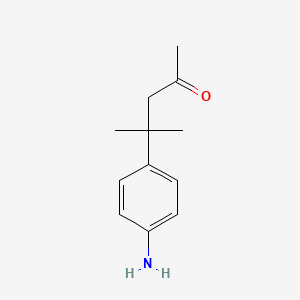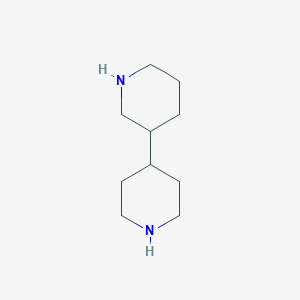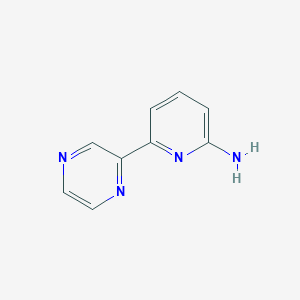
6-(2-pyrazinyl)-2-Pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Pyrazinyl)-2-Pyridinamine is a heterocyclic compound that contains both pyrazine and pyridine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of nitrogen atoms in the rings contributes to the compound’s ability to interact with various biological targets, making it a valuable scaffold in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-pyrazinyl)-2-pyridinamine typically involves the formation of the pyrazine and pyridine rings followed by their fusion. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with 2-chloropyrazine in the presence of a base can yield this compound. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Pyrazinyl)-2-Pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
6-(2-Pyrazinyl)-2-Pyridinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It serves as a scaffold for the development of drugs targeting various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 6-(2-pyrazinyl)-2-pyridinamine involves its interaction with specific molecular targets. The nitrogen atoms in the pyrazine and pyridine rings can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and receptors. This binding can inhibit the activity of enzymes or block receptor signaling pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: An anti-tuberculosis drug with a similar pyrazine ring structure.
Pyridazine: Another heterocyclic compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative of pyridazine with a wide range of biological activities
Uniqueness
6-(2-Pyrazinyl)-2-Pyridinamine is unique due to its dual pyrazine and pyridine ring structure, which provides a versatile scaffold for drug development. Its ability to interact with various biological targets makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
827589-29-7 |
|---|---|
Fórmula molecular |
C9H8N4 |
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
6-pyrazin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C9H8N4/c10-9-3-1-2-7(13-9)8-6-11-4-5-12-8/h1-6H,(H2,10,13) |
Clave InChI |
VCBPGBKCVMLHHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)N)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


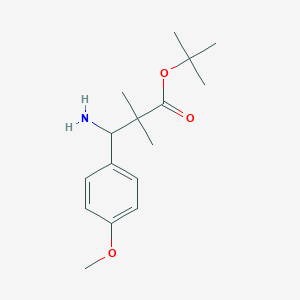
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
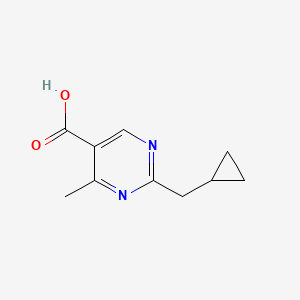

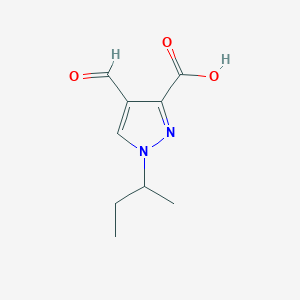
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)
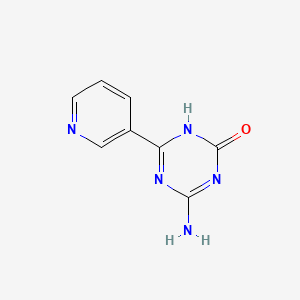
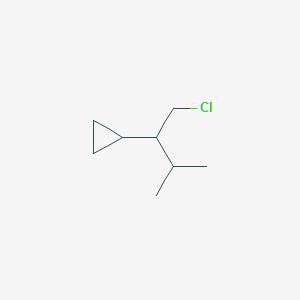
![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
